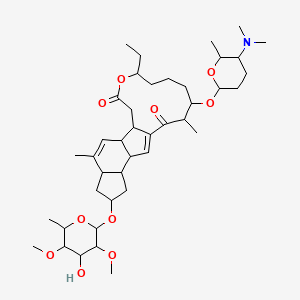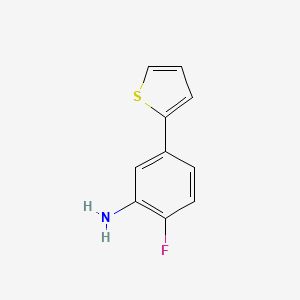
2-(Azetidin-1-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is a heterocyclic compound that contains both a pyridine ring and an azetidine ring. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-(Azetidin-1-yl)pyridine-3-carbaldehyde can be achieved through several methods. One common synthetic route involves the reaction of 3-pyridinecarboxaldehyde with azetidine in the presence of a suitable catalyst . The reaction conditions typically include the use of molecular iodine as a catalyst under microwave irradiation, which facilitates the formation of the desired product with high yield and purity .
Chemical Reactions Analysis
2-(Azetidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Scientific Research Applications
2-(Azetidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridine ring can also participate in various binding interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
2-(Azetidin-1-yl)pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
2-Azetidinone derivatives: These compounds also contain the azetidine ring and are known for their biological activities, including antimicrobial and anti-inflammatory properties.
Pyridinecarboxaldehyde derivatives: These compounds share the pyridine ring and aldehyde group, making them useful in various chemical reactions and synthesis
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(azetidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H10N2O/c12-7-8-3-1-4-10-9(8)11-5-2-6-11/h1,3-4,7H,2,5-6H2 |
InChI Key |
HNNGKRQAZSAIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)


![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)
![2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12075534.png)





![3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B12075561.png)
